

Early Studies on 6-Chloro-N-methylnicotinamide: A Review of Available Data

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Compound of Interest

Compound Name: 6-chloro-N-methylnicotinamide

Cat. No.: B035713

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Introduction

6-Chloro-N-methylnicotinamide is a synthetic organic compound belonging to the nicotinamide family of pyridinecarboxamides. Structurally, it is a derivative of nicotinamide, a form of vitamin B3, featuring a chlorine atom at the 6-position of the pyridine ring and a methyl group attached to the amide nitrogen. This compound has primarily been utilized as a chemical intermediate and a building block in medicinal chemistry. Its structural features make it a point of interest for the synthesis of more complex molecules with potential therapeutic applications, particularly in the fields of metabolic and neurological disorders. This technical guide provides an overview of the early studies and publicly available information on **6-chloro-N-methylnicotinamide**.

Physicochemical Properties

A summary of the basic physicochemical properties of **6-chloro-N-methylnicotinamide** is presented in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
CAS Number	54189-82-1	[1]
Molecular Formula	C ₇ H ₇ ClN ₂ O	[1]
Molecular Weight	170.60 g/mol	
Appearance	Solid	
Storage	2-8°C	[2]

Synthesis

The synthesis of **6-chloro-N-methylnicotinamide** has been described in early chemical literature. The primary route involves the reaction of a nicotinic acid derivative with a methylating agent.

Experimental Protocol: Synthesis of 6-chloro-N-methylnicotinamide

A common laboratory-scale synthesis of **6-chloro-N-methylnicotinamide** is outlined below. This protocol is based on established chemical principles for amide formation.

Materials:

- 6-chloronicotinoyl chloride
- Methylamine (solution in a suitable solvent, e.g., THF or water)
- Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
- Base (e.g., triethylamine or pyridine)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- 6-chloronicotinoyl chloride is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- The solution is cooled in an ice bath to 0-5°C.
- A solution of methylamine is added dropwise to the cooled solution of 6-chloronicotinoyl chloride, with continuous stirring. A base is often included to neutralize the hydrochloric acid byproduct.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is then purified, typically by column chromatography on silica gel, to yield pure **6-chloro-N-methylnicotinamide**.
- The structure and purity of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Caption: Synthetic workflow for **6-chloro-N-methylnicotinamide**.

Biological Activity and Potential Applications

Early investigations into **6-chloro-N-methylnicotinamide** have primarily focused on its role as a precursor for the synthesis of other biologically active molecules. It serves as a valuable scaffold in medicinal chemistry for the development of analogs with potential enzyme inhibitory activity and for studying structure-activity relationships (SAR) of nicotinic receptor ligands.^[2]

While specific, in-depth studies detailing the intrinsic biological activity of **6-chloro-N-methylnicotinamide** are limited in publicly accessible literature, some sources suggest a broad spectrum of potential activities. A high-level summary indicates possible antiviral, antimicrobial, anti-inflammatory, and antioxidant effects.^[3] However, it is crucial to note that these claims are not substantiated with detailed experimental data, such as IC₅₀ values or specific assay conditions, in the available search results.

The presence of the chloro and methyl functional groups allows for selective modifications, making it a versatile tool for medicinal chemists aiming to optimize drug candidates for improved bioavailability and target specificity.[2]

Mechanism of Action

Detailed studies elucidating the specific mechanism of action of **6-chloro-N-methylnicotinamide** are not readily available in the reviewed literature. Its structural similarity to nicotinamide suggests that it might interact with enzymes and receptors that recognize the nicotinamide scaffold. However, the introduction of the 6-chloro substituent would significantly alter its electronic and steric properties, likely leading to a different pharmacological profile compared to the parent molecule.

Further research would be necessary to determine if **6-chloro-N-methylnicotinamide** acts as an inhibitor or modulator of specific enzymes, such as nicotinamide N-methyltransferase (NNMT), or if it interacts with nicotinic acetylcholine receptors (nAChRs) or other cellular targets.

Conclusion and Future Directions

6-Chloro-N-methylnicotinamide is a chemical compound with established utility as a synthetic intermediate in drug discovery and medicinal chemistry. While there are general indications of potential biological activities, a comprehensive understanding of its pharmacological profile is currently lacking in the public domain. To fully characterize this compound, future research should focus on:

- Systematic in vitro screening: Evaluating its activity against a broad panel of enzymes and receptors to identify specific molecular targets.
- Quantitative biological assays: Determining key parameters such as IC₅₀ or EC₅₀ values for any identified activities.
- Mechanism of action studies: Investigating the precise molecular interactions and signaling pathways affected by the compound.
- In vivo studies: Assessing its pharmacokinetic properties, efficacy, and safety in animal models.

Such studies would be essential to move beyond its current role as a chemical intermediate and to explore its potential as a lead compound for the development of novel therapeutics.

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